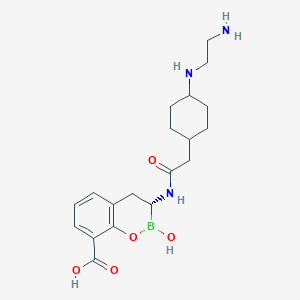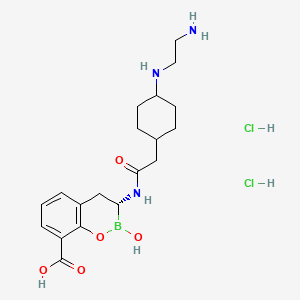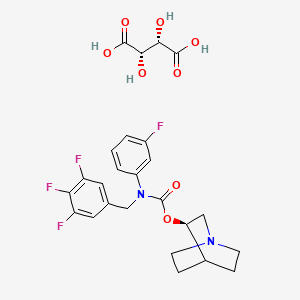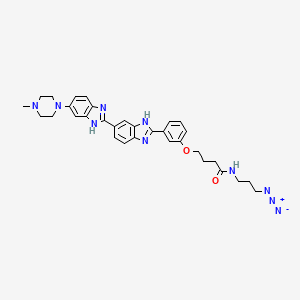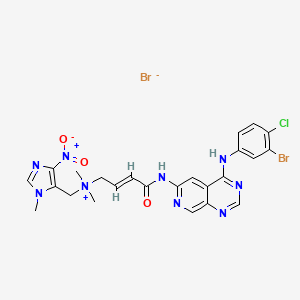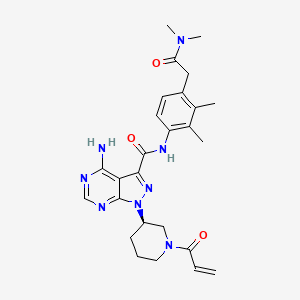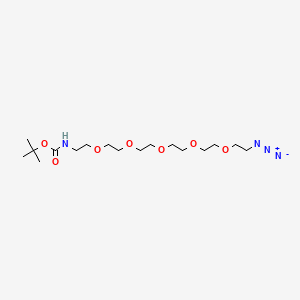
t-Boc-N-アミド-PEG5-アジド
概要
説明
t-boc-N-amido-PEG5-Azide: is a polyethylene glycol (PEG)-based compound that contains an azide group and a tert-butoxycarbonyl (Boc)-protected amino group. This compound is widely used in various chemical and biological applications due to its ability to increase solubility in aqueous media and its reactivity in click chemistry reactions .
科学的研究の応用
t-boc-N-amido-PEG5-Azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates (ADCs)
Biology: Facilitates the conjugation of biomolecules, such as peptides and proteins, through click chemistry.
Medicine: Employed in drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic agents.
Industry: Utilized in the development of diagnostic imaging agents and other industrial applications.
作用機序
Target of Action
t-boc-N-amido-PEG5-Azide is a PEG derivative that contains an azide group and a Boc-protected amino group . The primary targets of this compound are molecules with alkyne, BCN, or DBCO groups . These targets are often found in various biological and chemical entities, making t-boc-N-amido-PEG5-Azide a versatile linker in bioconjugation, drug delivery, and materials science .
Mode of Action
The azide group in t-boc-N-amido-PEG5-Azide can react with alkyne, BCN, or DBCO groups via Click Chemistry to yield a stable triazole linkage . This reaction allows the compound to form a stable connection between two entities, such as a drug and a carrier molecule . The Boc group can be deprotected under mild acidic conditions to form a free amine , which can further react with other functional groups.
Biochemical Pathways
The exact biochemical pathways affected by t-boc-N-amido-PEG5-Azide depend on the entities it is linked toThe formation of a stable triazole linkage can influence the properties and behaviors of the conjugated entities, potentially affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of t-boc-N-amido-PEG5-Azide are largely determined by the entities it is linked to. The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which can enhance its distribution and excretion in the body. The compound’s ADME properties and their impact on bioavailability would need to be studied in the context of specific applications.
Result of Action
The molecular and cellular effects of t-boc-N-amido-PEG5-Azide’s action are primarily the formation of stable triazole linkages . This can result in the creation of new entities with altered properties and functions. For example, in drug delivery, the compound can link a drug to a carrier molecule, potentially enhancing the drug’s stability, solubility, and targeted delivery .
Action Environment
The action of t-boc-N-amido-PEG5-Azide can be influenced by various environmental factors. For instance, the efficiency of the Click Chemistry reaction can be affected by the concentration of the reactants, temperature, and pH . Furthermore, the stability of the compound and its conjugates may vary under different storage conditions .
生化学分析
Biochemical Properties
t-boc-N-amido-PEG5-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
The molecular mechanism of action of t-boc-N-amido-PEG5-Azide is largely dependent on its interactions with other biomolecules via Click Chemistry. It forms a stable triazole linkage with alkyne, BCN, DBCO . The Boc group can be deprotected under mild acidic conditions to form the free amine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of t-boc-N-amido-PEG5-Azide typically involves the reaction of a PEG derivative with an azide group and a Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, or DBCO via click chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Industrial Production Methods: Industrial production of t-boc-N-amido-PEG5-Azide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process ensures high purity and yield, making the compound suitable for various applications in research and industry .
化学反応の分析
Types of Reactions: t-boc-N-amido-PEG5-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, or DBCO to form stable triazole linkages.
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to yield the free amine.
Common Reagents and Conditions:
Click Chemistry: Common reagents include alkynes, BCN, and DBCO.
Deprotection: Mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products:
Click Chemistry: The major product is a stable triazole linkage formed between the azide and alkyne groups.
Deprotection: The major product is the free amine after the removal of the Boc group.
類似化合物との比較
t-Boc-N-amido-PEG2-azide: A PEG linker with a shorter PEG chain, used in similar applications.
t-Boc-N-amido-PEG4-azide: Another PEG linker with a slightly shorter PEG chain, also used in click chemistry reactions.
t-Boc-N-amido-PEG2-CH2CO2H: A PEGylated crosslinker with a carboxyl group on one end and a Boc-protected amine on the other.
Uniqueness: t-boc-N-amido-PEG5-Azide is unique due to its longer PEG chain, which provides increased solubility in aqueous media and greater flexibility in conjugation reactions. This makes it particularly useful in applications requiring high solubility and stability .
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O7/c1-17(2,3)28-16(22)19-4-6-23-8-10-25-12-14-27-15-13-26-11-9-24-7-5-20-21-18/h4-15H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTHVVYQUZJIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



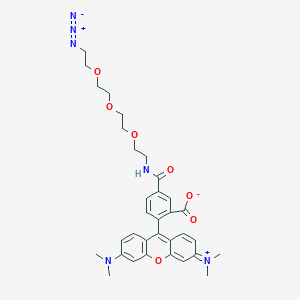
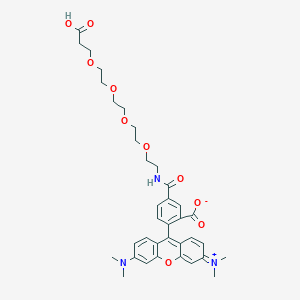
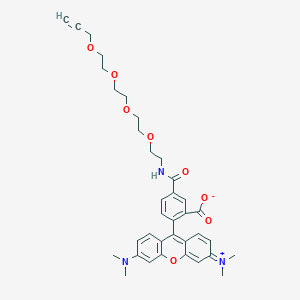
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B611145.png)

